molecular formula C27H21FN2O5 B2466935 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866339-95-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No. B2466935
CAS RN: 866339-95-9
M. Wt: 472.472
InChI Key: GMKVXUFMKDVYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C27H21FN2O5 and its molecular weight is 472.472. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibitory Potential

Research has explored the enzyme inhibitory potential of compounds with benzodioxane and acetamide moieties, including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide. These compounds have shown substantial inhibitory activity against α-glucosidase and acetylcholinesterase (AChE), making them potential candidates for treating related diseases (Abbasi et al., 2019).

Antibacterial Potential

A 2016 study focused on the antibacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety. These compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Anti-diabetic Properties

In 2023, new compounds including this chemical structure were synthesized and evaluated for their anti-diabetic potentials. They demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting potential use in type-2 diabetes management (Abbasi et al., 2023).

Antimicrobial and Antifungal Applications

A 2020 study synthesized various compounds with this structure, which were evaluated for antimicrobial and antifungal activities. Some showed suitable antibacterial and antifungal potential, particularly against specific strains (Abbasi et al., 2020).

Lipoxygenase Inhibition

Compounds with this structure were synthesized and assessed for antibacterial potential and inhibitory potential against Lipoxygenase in 2017. This highlighted their potential as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN2O5/c1-16-2-4-17(5-3-16)26(32)21-14-30(22-8-6-18(28)12-20(22)27(21)33)15-25(31)29-19-7-9-23-24(13-19)35-11-10-34-23/h2-9,12-14H,10-11,15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKVXUFMKDVYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

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